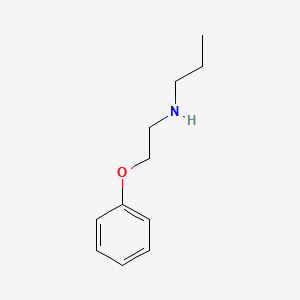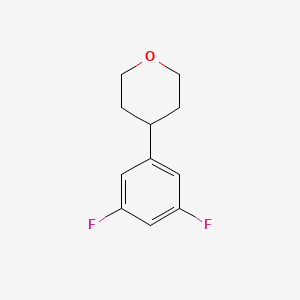
4-(3,5-difluorophenyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-difluorophenyl)oxane is a chemical compound characterized by the presence of a tetrahydropyran ring substituted with a 3,5-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)oxane typically involves the reaction of 3,5-difluorobenzaldehyde with tetrahydropyran under specific conditions. One common method includes:
Aldol Condensation: Reacting 3,5-difluorobenzaldehyde with a suitable enolate to form an aldol product.
Cyclization: The aldol product undergoes cyclization to form the tetrahydropyran ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-difluorophenyl)oxane can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound-2-one.
Reduction: Formation of this compound-2-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(3,5-difluorophenyl)oxane has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 4-(3,5-difluorophenyl)oxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-difluorophenyl)tetrahydro-2H-pyran
- 4-(2,5-difluorophenyl)tetrahydro-2H-pyran
- 4-(3,5-dimethylphenyl)tetrahydro-2H-pyran
Uniqueness
4-(3,5-difluorophenyl)oxane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H12F2O |
|---|---|
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)oxane |
InChI |
InChI=1S/C11H12F2O/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8H,1-4H2 |
Clave InChI |
VKUMFSBGFUBSJK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid](/img/structure/B8747215.png)
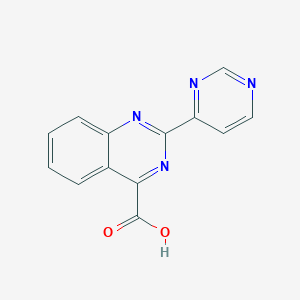
![2-Imidazo[4,5-b]pyridin-3-ylacetic acid](/img/structure/B8747233.png)
![6-Ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B8747239.png)

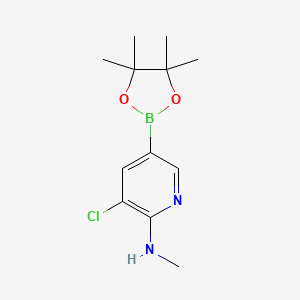
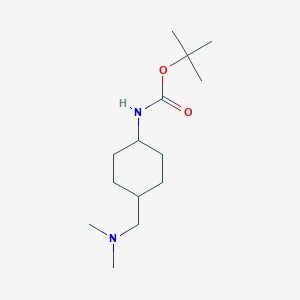
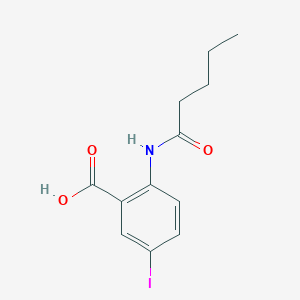
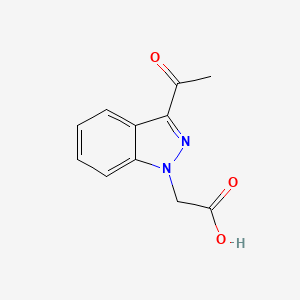
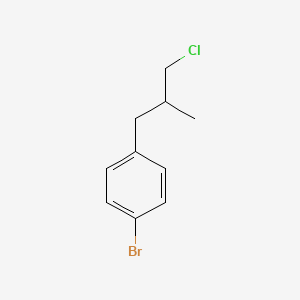
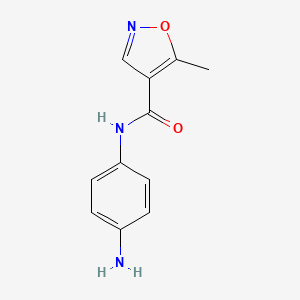
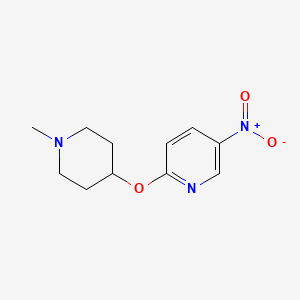
![7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B8747302.png)
